4-(3-Fluoro-4-methylphenethyl)piperidine
Description
4-(3-Fluoro-4-methylphenethyl)piperidine is a piperidine derivative featuring a phenethyl substituent (a two-carbon chain) attached to the piperidine ring at the 4-position. The phenethyl group itself is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. This structural motif is significant in medicinal chemistry due to the electronic and steric effects imparted by the fluorine and methyl groups, which can modulate lipophilicity, metabolic stability, and receptor-binding affinity . Potential applications include central nervous system (CNS) targeting, given the prevalence of piperidine scaffolds in opioid antagonists and potassium channel blockers .
Properties
IUPAC Name |
4-[2-(3-fluoro-4-methylphenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-11-2-3-13(10-14(11)15)5-4-12-6-8-16-9-7-12/h2-3,10,12,16H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREXETLEJVIPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC2CCNCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Cyclization
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Reaction : p-Fluorobenzaldehyde reacts with triethyl phosphonoacetate under basic conditions (potassium hydroxide in ethanol) to form 4-fluoroethyl cinnamate.
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Cyclization : The cinnamate intermediate undergoes ring closure with N-methylaminocarbonylethyl acetate at –15°C to 5°C, yielding a piperidinedione intermediate.
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Reduction : The dione is reduced using potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran (THF), followed by acid workup to afford the final piperidine derivative.
Critical Parameters :
| Step | Temperature Range | Catalyst/Solvent | Yield |
|---|---|---|---|
| Aldol Condensation | 20–25°C | Ethanol/KOH | 85–90% |
| Cyclization | –15–5°C | Sodium ethylate/ethanol | 78% |
| Reduction | 28–35°C | KBH₄/BF₃·Et₂O/THF | 87.2% |
This approach highlights the importance of temperature control and sequential reagent addition to minimize side reactions.
Palladium-Catalyzed [4 + 2] Annulation
Source describes a Pd-catalyzed annulation strategy for fluorinated piperidines, offering a scalable alternative:
Substrate Preparation and Reaction Conditions
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Substrates : α-Fluoro-β-ketoesters and cyclic carbamates undergo allylation/condensation in the presence of Pd(dba)₂ and phosphine ligands (e.g., L1).
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Mechanism : The reaction proceeds via a palladium-mediated C–C bond formation, followed by acid-mediated cyclization (trifluoroacetic acid, TFA) to yield 3-fluoropiperidines.
Optimized Protocol :
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Catalyst : 5 mol% Pd(dba)₂, 15 mol% ligand L1.
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Solvent : THF or acetonitrile.
Advantages :
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Functional group tolerance (e.g., aryl, alkyl substituents).
Amide Coupling for Side-Chain Functionalization
While the target compound lacks an amide group, Source provides insights into introducing aromatic side chains via coupling reactions:
Carbodiimide-Mediated Coupling
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Reagents : BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with triethylamine.
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Conditions : Anhydrous dichloromethane or acetonitrile at room temperature.
Application to Target Molecule :
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Synthesize 3-fluoro-4-methylphenethylamine via reductive amination of 3-fluoro-4-methylacetophenone.
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Couple the amine to a preformed piperidine-carboxylic acid intermediate using HATU/TEA.
Yield Considerations :
Boron Trifluoride-Mediated Ring Closure
Source employs BF₃·Et₂O to facilitate stereoselective reductions, a method adaptable to the target compound:
Reductive Amination Pathway
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Intermediate Synthesis : React 3-fluoro-4-methylphenethyl bromide with a piperidine-4-carboxaldehyde derivative.
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Reduction : Use sodium cyanoborohydride in methanol with BF₃·Et₂O as a Lewis acid to stabilize the imine intermediate.
Conditions :
Comparative Analysis of Synthetic Routes
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylphenethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The fluorine atom on the phenethyl moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Formula
Pharmaceutical Development
The compound is primarily investigated for its potential as a lead compound in drug discovery. Its structural analogs are known to exhibit various biological activities, including:
- Antidepressant Effects : Compounds with similar piperidine structures have been linked to serotonin reuptake inhibition, suggesting potential antidepressant properties.
- Anxiolytic Properties : The structural similarity to anxiolytic agents positions it as a candidate for further exploration in anxiety disorder treatments.
- Neuroprotective Activities : Preliminary studies indicate that derivatives of piperidine may offer neuroprotective benefits, making this compound a subject of interest in neuropharmacology.
Empirical studies are essential to establish the pharmacological profile of 4-(3-Fluoro-4-methylphenethyl)piperidine. Interaction studies could focus on:
- Receptor Binding Assays : Evaluating affinity for neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- In Vitro Toxicology Tests : Assessing cytotoxicity and therapeutic index through cell line studies.
- Animal Model Studies : Investigating behavioral effects in rodent models to understand anxiolytic or antidepressant potential.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
The following table compares 4-(3-Fluoro-4-methylphenethyl)piperidine with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities inferred from the evidence:
Key Observations:
Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability. In 4-(4-Fluorophenyl)piperidine hydrochloride, fluorine improves binding to opioid receptors . Methyl/Methoxy Groups: Increase lipophilicity and steric bulk. The methoxy group in 4-(4-Methoxy-3-methylphenyl)piperidine elevates pKa (~10.22), suggesting moderate basicity . Phenethyl vs.
Physicochemical Properties :
- The target compound’s predicted boiling point (~300–320°C) aligns with piperidine derivatives bearing aromatic substituents. Its estimated pKa (~9.5–10.5) reflects moderate basicity, comparable to 4-(4-Methoxy-3-methylphenyl)piperidine .
Biological Activity :
- Fluorinated piperidines, such as 4-(4-Fluorophenyl)piperidine hydrochloride, show promise as opioid antagonists due to fluorine’s ability to modulate receptor affinity .
- Piperidine derivatives with bulky substituents (e.g., trifluoromethoxy in CAS 180160-91-2) are explored for CNS applications, leveraging their enhanced blood-brain barrier penetration .
Biological Activity
4-(3-Fluoro-4-methylphenethyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-fluoro-4-methylphenethyl group. Its molecular formula is N, and it has a molecular weight of approximately 217.27 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is influenced by its interactions with various biological targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, which can lead to modulation of signaling pathways. This interaction is crucial for its potential use in treating neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and potentially leading to therapeutic effects against certain diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Key observations include:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve receptor affinity compared to non-fluorinated analogs.
- Methyl Group Influence : The methyl group on the phenyl ring contributes to steric hindrance, which can affect binding interactions with target proteins.
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in the following table:
| Activity | IC50/EC50 Value | Reference |
|---|---|---|
| NK(1) receptor antagonism | Low nanomolar | |
| Enzyme inhibition (SCD) | Potent | |
| Antimicrobial activity | Moderate |
Case Studies
Several case studies have investigated the effects of this compound in various contexts:
- Cancer Treatment : A study explored its potential as an adjunct therapy in tumor xenograft models, showing promising results in inhibiting tumor growth when combined with existing chemotherapeutics .
- Neurological Disorders : Research indicated that this compound could modulate neurotransmitter levels, suggesting potential applications in treating anxiety or depression .
- Antimicrobial Properties : Investigations into its antimicrobial efficacy revealed activity against specific bacterial strains, indicating its potential as a lead compound in antibiotic development.
Q & A
Q. What are the optimal synthetic routes for 4-(3-Fluoro-4-methylphenethyl)piperidine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For fluorinated analogs, introducing the fluoro-methylphenethyl group may require halogen exchange (e.g., using KF or CsF) under anhydrous conditions . To improve yields, optimize stoichiometry (e.g., 1.2–1.5 equivalents of fluorinated reagents) and employ catalysts like Pd/C for coupling steps. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Reaction monitoring via TLC or HPLC is critical to identify intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm the piperidine ring conformation and substituent positions. The fluorine atom’s electron-withdrawing effect will deshield adjacent protons, observable in H NMR splitting patterns . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-F stretch at ~1100 cm). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in analogous fluorophenyl-piperidine derivatives .
Q. How does the fluoro-methylphenethyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing fluoro group increases electrophilicity at the para position, making it susceptible to nucleophilic aromatic substitution. The methyl group sterically hinders ortho/meta positions, directing reactions to the para site. For example, in Suzuki-Miyaura coupling, the fluorine atom stabilizes the transition state, enhancing cross-coupling efficiency with boronic acids . Reactivity can be further probed via computational methods (DFT) to map electron density .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted intermediates) or stereochemical variations. Perform rigorous purity analysis (HPLC ≥98%) and chiral separation (e.g., chiral HPLC or SFC) to isolate enantiomers . Validate biological assays using positive controls (e.g., known receptor antagonists) and replicate experiments across multiple cell lines. Structural analogs with resolved crystal structures (e.g., 4-fluorophenyl-piperidine derivatives) provide benchmarks for activity-stereochemistry correlations .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluoromethyl group’s role in target binding?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., -CF, -Cl, -H) at the 3-fluoro-4-methyl position. Assess binding affinity via radioligand assays (e.g., H-labeled compounds) or surface plasmon resonance (SPR). Molecular docking (using software like AutoDock Vina) predicts interactions with target proteins (e.g., GPCRs), highlighting hydrophobic contributions from the methyl group and electrostatic interactions from fluorine . Compare IC values across analogs to quantify substituent effects.
Q. What computational approaches are suitable for predicting metabolic stability of this compound?
- Methodological Answer : Use in silico tools like ADMET Predictor or MetaSite to identify metabolic hotspots (e.g., piperidine N-oxidation or fluorophenyl hydroxylation). Density functional theory (DFT) calculates activation energies for cytochrome P450-mediated reactions. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Q. How can enantiomeric resolution of this compound be achieved, and what impact does chirality have on pharmacological activity?
- Methodological Answer : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) for HPLC separation. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) can directly produce enantiopure forms . Test enantiomers in vitro (e.g., receptor binding) and in vivo (PK/PD studies) to assess stereoselectivity. For example, (-)-trans isomers of fluorophenyl-piperidine derivatives show higher receptor affinity than (+)-cis counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
